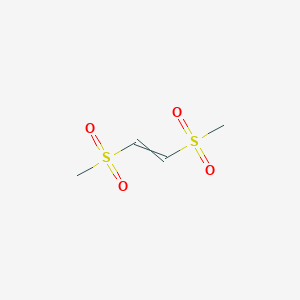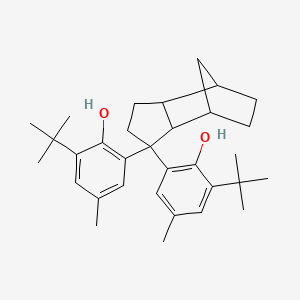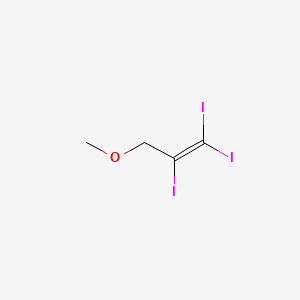
1-Propene, 3-methoxy-1,1,2-triiodo-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propene, 3-methoxy-1,1,2-triiodo- is an organic compound characterized by the presence of three iodine atoms attached to a propene backbone with a methoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Propene, 3-methoxy-1,1,2-triiodo- typically involves the iodination of a suitable precursor. One common method is the reaction of 3-methoxypropene with iodine and a suitable oxidizing agent under controlled conditions. The reaction is carried out in a solvent such as acetic acid or chloroform, and the temperature is maintained at a moderate level to ensure the selective introduction of iodine atoms.
Industrial Production Methods
Industrial production of 1-Propene, 3-methoxy-1,1,2-triiodo- follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to achieve high yields and purity. The compound is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
1-Propene, 3-methoxy-1,1,2-triiodo- undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atoms can be substituted with other functional groups using nucleophilic reagents.
Oxidation Reactions: The compound can be oxidized to form corresponding oxides or other higher oxidation state products.
Reduction Reactions: Reduction of the iodine atoms can lead to the formation of less iodinated derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide in polar solvents.
Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield methoxypropene derivatives with different functional groups, while oxidation and reduction reactions can produce various iodinated or deiodinated compounds.
Applications De Recherche Scientifique
1-Propene, 3-methoxy-1,1,2-triiodo- has several applications in scientific research:
Biology: Investigated for its potential use in radiolabeling and imaging studies due to the presence of iodine atoms.
Medicine: Explored for its potential use in diagnostic imaging and as a precursor for the synthesis of iodinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism by which 1-Propene, 3-methoxy-1,1,2-triiodo- exerts its effects involves the interaction of the iodine atoms with various molecular targets. The compound can participate in electrophilic addition reactions, where the iodine atoms act as electrophiles and react with nucleophilic sites on other molecules. This can lead to the formation of new chemical bonds and the modification of molecular structures.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Propene, 3-methoxy-: A simpler analog without the iodine atoms.
1-Propene, 3-methoxy-2-methyl-: A methyl-substituted derivative.
3-(Methoxymethoxy)prop-1-ene: A compound with a similar backbone but different functional groups.
Uniqueness
1-Propene, 3-methoxy-1,1,2-triiodo- is unique due to the presence of three iodine atoms, which impart distinct chemical properties and reactivity. This makes it particularly useful in applications requiring high-density iodine content, such as radiolabeling and imaging studies.
Propriétés
Numéro CAS |
42778-62-1 |
|---|---|
Formule moléculaire |
C4H5I3O |
Poids moléculaire |
449.80 g/mol |
Nom IUPAC |
1,1,2-triiodo-3-methoxyprop-1-ene |
InChI |
InChI=1S/C4H5I3O/c1-8-2-3(5)4(6)7/h2H2,1H3 |
Clé InChI |
FSKQXTSHZCQWLO-UHFFFAOYSA-N |
SMILES canonique |
COCC(=C(I)I)I |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


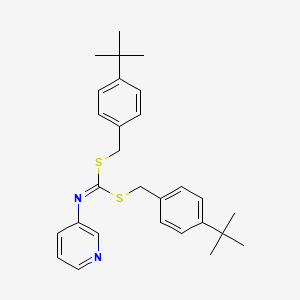
![N,N-Diethyl-2-methyl-5-[(E)-(piperidin-1-yl)diazenyl]benzene-1-sulfonamide](/img/structure/B14665647.png)
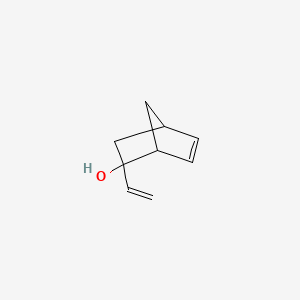
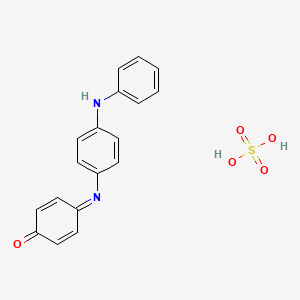
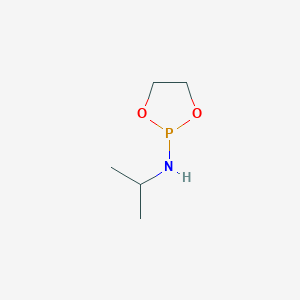

![3-Ethylidene-7-methylidenebicyclo[3.3.1]nonane](/img/structure/B14665684.png)
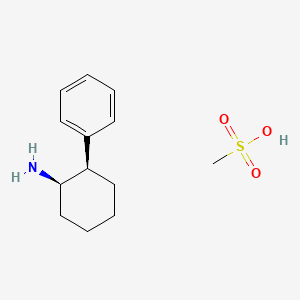
![11-Oxadispiro[4.0.4.1]undecan-1-one](/img/structure/B14665690.png)
